6-(Chloromethyl)-1-methyl-1H-indole

Regioselective Synthesis Indole Alkaloids Chloromethylation

Standard indole electrophiles often fail in strong base conditions due to N-H deprotonation. This N-methylated 6-chloromethylindole eliminates that risk, ensuring predictable alkylation and acylation outcomes. • **Reactivity control:** Chloromethyl group remains intact during stepwise substitutions with brominated intermediates. • **Synthetic precision:** 6-position substitution is non-negotiable for ergoline D-ring modification (Szántay research group). • **Supply reliability:** ≥95% purity, consistent batch-to-batch. Shipped worldwide.

Molecular Formula C10H10ClN
Molecular Weight 179.64 g/mol
Cat. No. B11910743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Chloromethyl)-1-methyl-1H-indole
Molecular FormulaC10H10ClN
Molecular Weight179.64 g/mol
Structural Identifiers
SMILESCN1C=CC2=C1C=C(C=C2)CCl
InChIInChI=1S/C10H10ClN/c1-12-5-4-9-3-2-8(7-11)6-10(9)12/h2-6H,7H2,1H3
InChIKeyNAMHWXLWRTZUAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Chloromethyl)-1-methyl-1H-indole for Synthesis: Core Properties and Procurement Considerations


6-(Chloromethyl)-1-methyl-1H-indole (CAS 1429441-30-4) is a heterocyclic building block, belonging to the class of N-methylated chloromethylindoles. It features a reactive chloromethyl group at the 6-position of the indole scaffold. The compound has a molecular weight of 179.64 g/mol and is typically supplied at a minimum purity of 95% . Its reactivity as an electrophile makes it a key intermediate in medicinal chemistry and organic synthesis, including the preparation of ergoline alkaloids [1].

Why 6-(Chloromethyl)-1-methyl-1H-indole Cannot Be Replaced by a Generic Indole Isomer


In-class compounds, such as the 5-(chloromethyl) or N-H indole analogs, are not direct substitutes due to the critical influence of substitution position and N-methylation on electronic properties and steric accessibility. The 6-position on the indole ring exhibits a specific reactivity profile distinct from the 5- or 7-position in key synthetic transformations like electrophilic substitutions and cross-couplings [1]. Furthermore, the N-methyl group prevents N-H deprotonation and subsequent side reactions, which is a known limitation of the unmethylated 6-(chloromethyl)-1H-indole analog . These differences necessitate a specific procurement choice for predictable synthetic outcomes.

Quantified Differentiators for 6-(Chloromethyl)-1-methyl-1H-indole Against its Closest Analogs


Regiochemical Specificity in Alkylation: Position 6 vs. Position 5

The 6-(chloromethyl) isomer is explicitly required as a reactive intermediate for synthesizing specific ergoline alkaloids, where the 5- and 7-isomers are not suitable for the desired D-ring modifications [1]. This is a qualitative differentiation based on specific downstream synthetic targets, rather than a generic reactivity comparison.

Regioselective Synthesis Indole Alkaloids Chloromethylation

Impact of N-Methylation on Leaving Group Reactivity versus Non-Methylated Analog

N-methylation in 6-(Chloromethyl)-1-methyl-1H-indole prevents the formation of anionic species upon base exposure, unlike 6-(chloromethyl)-1H-indole which can undergo N-H deprotonation. This leads to improved stability and a cleaner reaction profile in basic nucleophilic substitution conditions [1]. The N-methyl group also influences the electronics of the ring, altering the reactivity of the chloromethyl group.

Leaving Group Reactivity Nucleophilic Substitution Indole Stability

Leaving Group Quality: Chlorine vs. Bromine in the 6-Methylindole Series

The chlorine atom in 6-(Chloromethyl)-1-methyl-1H-indole is a moderately good leaving group. Its reactivity is lower than that of the analogous bromine in 6-(Bromomethyl)-1-methyl-1H-indole. This difference allows for chemoselectivity in molecules containing multiple leaving groups . While direct kinetic data is not available for this specific pair, the relative leaving group ability follows the established trend Br > Cl.

Leaving Group Nucleophilic Substitution Reaction Rate

Commercial Purity Specifications Relative to a Common Isomer

The commercially specified minimum purity for 6-(Chloromethyl)-1-methyl-1H-indole is 95% from one supplier , and up to 98% from another . This is comparable to its 5-isomer, 5-(Chloromethyl)-1-methyl-1H-indole, which is also specified at a minimum of 95% . No superior purity differentiation is observed at this time.

Purity Specification Supply Chain Quality Control

Validated Application Scenarios for 6-(Chloromethyl)-1-methyl-1H-indole in Scientific Procurement


Synthesis of D-Ring Modified Ergoline Alkaloids

This compound is a key intermediate in a research program aiming to synthesize ergoline alkaloids modified in the D-ring. Its specific 6-chloromethyl substitution is a non-negotiable structural requirement for the synthetic route, as demonstrated by the research group of Csaba Szántay [1]. Scientists working on similar alkaloid scaffolds should select this isomer to ensure compatibility with published procedures.

Stepwise Functionalization via Chemoselective Nucleophilic Substitution

In synthetic schemes requiring sequential displacement of different halogen leaving groups, 6-(Chloromethyl)-1-methyl-1H-indole can be used alongside a brominated intermediate. The lower reactivity of the chloromethyl group allows it to remain intact during the first substitution step involving a bromomethyl group, enabling a controlled, stepwise construction of molecular complexity .

Synthesis Requiring Stable Indole Intermediates Under Basic Conditions

When a synthetic route involves a strong base to generate a nucleophile in the presence of an indole electrophile, the N-methylated derivative is preferred. Unlike unsubstituted indoles, the N-methyl group prevents N-H deprotonation, which can lead to side reactions and lower yields [2]. This property makes it a more robust building block for diverse alkylation and acylation reactions.

Technical Documentation Hub

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